N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide
Overview
Description
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is an organic compound that belongs to the class of epoxides It is characterized by the presence of a 2,4-dichlorophenyl group attached to a 2-methyl-2-oxiranecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide typically involves the reaction of 2,4-dichloroaniline with 2-methyl-2-oxiranecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form a diol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenyl-2-methyl-2,3-dihydroxycarboxamide.
Reduction: Formation of N-(2,4-dichlorophenyl)-2-methyl-2-aminocarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, which may account for its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxylic acid
- N-(2,4-dichlorophenyl)-2-methyl-2-aminocarboxamide
- 2,4-dichlorophenyl-2-methyl-2,3-dihydroxycarboxamide
Uniqueness
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is unique due to the presence of both the epoxide ring and the 2,4-dichlorophenyl group. This combination imparts specific reactivity and biological activity that distinguishes it from other similar compounds. The epoxide ring is particularly important for its ability to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyloxirane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(5-15-10)9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITMQUMEHMRUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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